![molecular formula C10H11N3O2 B1584707 Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 62772-70-7](/img/structure/B1584707.png)

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Overview

Description

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic organic compound . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .

Synthesis Analysis

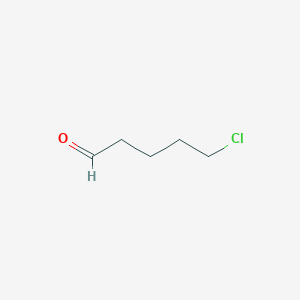

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate was established based on X-ray structural analysis . The DFT optimized molecular structure is consistent with the crystal structure determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is 204.23 . Further physical and chemical properties were not found in the search results.Scientific Research Applications

Tuberculosis Treatment Research

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate: has been studied for its potential role in treating tuberculosis (TB). In an acute TB mouse model, derivatives of this compound showed a significant reduction in bacterial load, indicating its potential as a novel therapeutic agent .

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound, particularly against Staphylococcus aureus . The brominated derivative, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide, has shown promising results in reducing colony-forming units (CFUs), suggesting its use in developing new antimicrobial agents .

Crystallography and Structural Analysis

The compound has been used in crystallography to study the order versus disorder in isomorphous structures. It’s involved in reactions under solvent-free conditions to prepare pyrazolone-substituted diethyl propanedioates, which are analyzed for their structural properties .

Chemical Synthesis and Availability

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate: is available from various chemical suppliers, indicating its importance and widespread use in chemical synthesis and research. It serves as a building block for various chemical reactions and is valuable for synthetic chemists .

Chemical Database and Registry

This compound is listed in chemical databases with registry numbers, reflecting its recognized status in scientific research. It’s used for reference and procurement by research institutions and laboratories.

Scientific Equipment and Reagent Supply

The compound is also a part of the product offerings of scientific equipment and reagent suppliers. This highlights its role in enabling science through product choice and availability for various research applications .

Safety And Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-15-9(14)8-7(2)12-10-11-5-4-6-13(8)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIPVNSOOQOWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359589 | |

| Record name | ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate | |

CAS RN |

62772-70-7 | |

| Record name | ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

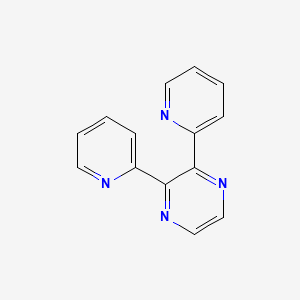

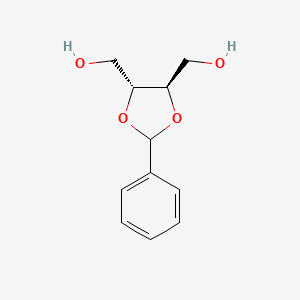

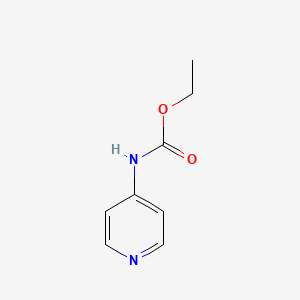

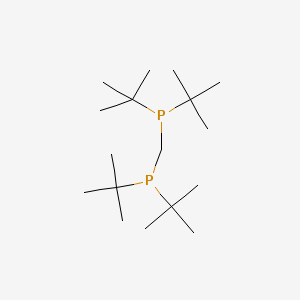

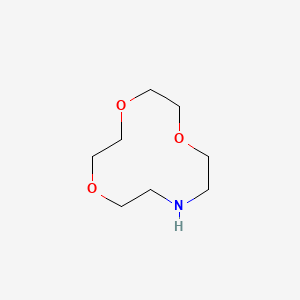

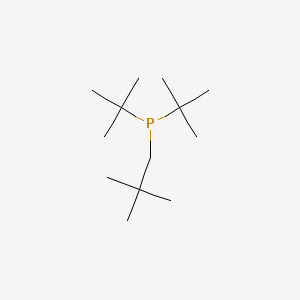

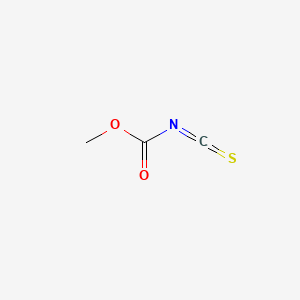

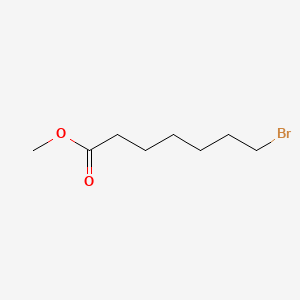

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic route for preparing Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate and its derivatives?

A1: The research paper outlines the synthesis of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates through the reaction of ethyl 2-chloroacetoacetate with various 2-aminopyrimidines. This reaction forms the imidazo[1,2-a]pyrimidine ring system with the ethyl ester group at the 3-position. The resulting Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates can be further converted to their corresponding carboxylic acids through alkaline hydrolysis.

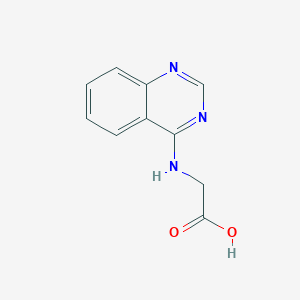

Q2: What were the primary biological activities investigated for these synthesized compounds?

A2: The synthesized carboxylic acid derivatives of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate were evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These preliminary evaluations aimed to explore the potential therapeutic applications of this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)

![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)